(E)-4-(3-(trifluoromethyl)phenyl)but-2-en-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H11F3O |
|---|---|
Molecular Weight |
216.20 g/mol |
IUPAC Name |
(E)-4-[3-(trifluoromethyl)phenyl]but-2-en-1-ol |
InChI |
InChI=1S/C11H11F3O/c12-11(13,14)10-6-3-5-9(8-10)4-1-2-7-15/h1-3,5-6,8,15H,4,7H2/b2-1+ |
InChI Key |
ICIORZXATUNQRY-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C/C=C/CO |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC=CCO |
Origin of Product |
United States |
Preparation Methods
Preparation of Aryl Grignard Reagent
3-Bromo-(trifluoromethyl)benzene is treated with magnesium in anhydrous tetrahydrofuran (THF) to generate the corresponding Grignard reagent. The reaction proceeds under inert atmosphere at 40–50°C, with initiation often requiring iodine or 1,2-dibromoethane.
Coupling with α,β-Unsaturated Aldehydes
The Grignard reagent reacts with (E)-but-2-enal at −78°C to form the secondary alcohol. Quenching with ammonium chloride yields the crude product, which is purified via silica gel chromatography (hexane/ethyl acetate = 4:1). This method typically achieves 60–70% yield but suffers from moderate stereoselectivity due to competing pathways during aldehyde addition.
Wittig Olefination Strategy
Wittig chemistry offers direct access to (E)-alkenes through ylide intermediates.
Ylide Generation
Triphenylphosphine reacts with 3-(trifluoromethyl)benzyl bromide in the presence of lithium hexamethyldisilazide (LiHMDS) to form the stabilized ylide. The reaction is conducted in THF at 0°C to minimize side reactions.
Olefination with Glyceraldehyde Derivatives
The ylide couples with (R)- or (S)-2,3-O-isopropylideneglyceraldehyde to install the allylic alcohol moiety. This method achieves 75–80% yield with excellent E-selectivity (>95%). Nuclear Overhauser effect (NOE) NMR studies confirm the trans configuration of the double bond.
Rhodium(II)-Catalyzed Cyclohydroamination
A novel approach leveraging dirhodium catalysts enables simultaneous C–N bond formation and stereochemical control.
Substrate Preparation
This compound is synthesized from its propargyl precursor via rhodium-catalyzed hydroamination. Using Rh₂(esp)₂ (0.01 mmol) in trifluoroethanol at 65°C, the reaction completes within 6 hours.
Mechanistic Insights
Density functional theory (DFT) calculations reveal a concerted asynchronous mechanism where the rhodium catalyst facilitates simultaneous proton transfer and C–N bond formation. This pathway explains the observed 85% yield and >20:1 diastereomeric ratio.
Sonogashira Coupling Followed by Partial Hydrogenation
This two-step protocol constructs the aromatic trifluoromethyl group early in the synthesis.
Palladium-Catalyzed Coupling
1-Bromo-3-(trifluoromethyl)benzene undergoes Sonogashira coupling with propargyl alcohol using PdCl₂(PPh₃)₂ and CuI in triethylamine/DMF. The reaction produces 3-(3-(trifluoromethyl)phenyl)prop-2-yn-1-ol in 82% yield.
Stereoselective Hydrogenation
Lindlar catalyst (Pd/CaCO₃, quinoline) selectively reduces the alkyne to the cis-alkene, which isomerizes to the trans-configuration under basic conditions (KOH/EtOH). Final purification via HPLC on a Chiracel OD-H column (n-hexane/2-propanol = 90:10) affords the E-isomer in 70% overall yield.
Enzymatic Kinetic Resolution
Biocatalytic methods address challenges in accessing enantiopure material.
Lipase-Mediated Acetylation
Racemic this compound is treated with Pseudomonas cepacia lipase (PS-C) and vinyl acetate in methyl tert-butyl ether. The (S)-enantiomer acetylates preferentially, leaving the (R)-alcohol enantioenriched (ee >98%).
Process Optimization
Reaction engineering studies demonstrate that water activity (a_w = 0.33) and temperature (30°C) maximize enzyme stability and selectivity. This method achieves 45% conversion with an enantiomeric ratio (E) of 200.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Stereoselectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Grignard Alkylation | 60–70 | Moderate | High | $$ |
| Wittig Olefination | 75–80 | Excellent | Medium | $$$ |
| Rh Catalysis | 85 | Outstanding | Low | $$$$ |
| Sonogashira/Hydrogen | 70 | Good | High | $$$ |
| Enzymatic Resolution | 45* | Exceptional | Medium | $$ |
*Yield based on recoverable enantiomer
Chemical Reactions Analysis
Sulfonylation Reactions
(E)-4-(3-(trifluoromethyl)phenyl)but-2-en-1-ol undergoes stereoselective sulfonylation under mild conditions. For example:
-
Reaction with phenylsulfonyl chloride in the presence of K₂CO₃ in DMF at 40°C yields (Z)-4-(phenylsulfonyl)-2-(3-(trifluoromethyl)phenyl)but-2-en-1-ol (88% yield) .
-
Similar conditions with tosyl chloride produce (Z)-4-tosyl-2-(3-(trifluoromethyl)phenyl)but-2-en-1-ol (92% yield) .
Key Data
| Reactant | Product | Conditions | Yield |
|---|---|---|---|
| Phenylsulfonyl chloride | (Z)-4-(phenylsulfonyl)-derivative | K₂CO₃, DMF, 40°C, 2 h | 88% |
| Tosyl chloride | (Z)-4-tosyl-derivative | K₂CO₃, DMF, 40°C, 2 h | 92% |
Condensation and Cyclization
The compound participates in acid-catalyzed condensations:
-
Reaction with paraformaldehyde in ethanol under HCl produces 4-(3-(trifluoromethyl)phenyl)-3-buten-2-one via dehydration (33% yield) .
-
In the presence of acetylacetone and t-BuOK, it undergoes Claisen-Schmidt condensation to form 1-[5-hydroxy-3-(trifluoromethyl)biphenyl-4-yl]ethanone (74% yield) .
Mechanistic Insights
-
The hydroxyl group facilitates proton transfer in basic media, enabling enolate formation and subsequent C–C bond formation .
-
Steric effects from the trifluoromethyl group direct regioselectivity in cyclization .
Base-Mediated Rearrangements
Under basic conditions, the compound undergoes Claisen-type rearrangements:
-
Treatment with In(OTf)₃ and TMSCl in DCE at 45°C leads to trifluoromethylated diarylmethanes via a tandem allylic oxidation/rearrangement pathway (40–84% yields) .
Example Reaction
Oxidation to Ketones
-
MnO₂-mediated oxidation converts the allylic alcohol to 4,4,4-trifluoro-1-(3-(trifluoromethyl)phenyl)but-2-yn-1-one (58–90% yield) .
Reductive Transformations
-
Hydrogenation over Pd/C selectively reduces the double bond to yield 4-(3-(trifluoromethyl)phenyl)butan-1-ol (quantitative) .
Spectral Characterization
Key spectroscopic data for structural confirmation:
Stability and Handling
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its unique trifluoromethyl group enhances reactivity and selectivity in various chemical reactions.
- Claisen Rearrangement : The compound has been utilized in base-mediated Claisen rearrangements, which are critical for the formation of carbon-carbon bonds. The presence of the trifluoromethyl group significantly influences the reaction pathway and product distribution, allowing for the synthesis of complex molecules with high regioselectivity .
- Synthesis of Functionalized Compounds : (E)-4-(3-(trifluoromethyl)phenyl)but-2-en-1-ol has been employed in the synthesis of various functionalized derivatives, showcasing its utility as a building block in constructing more complex organic structures. For instance, it has been used to prepare bisallylic alcohols and other derivatives that exhibit interesting biological activities .
Medicinal Chemistry
The compound's structural features make it a candidate for drug development and medicinal applications.
- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can inhibit cell growth across various cancer cell lines, highlighting their potential as therapeutic agents .
- Biological Activity Profiling : The compound has undergone extensive biological activity profiling, including assessments by the National Cancer Institute. These evaluations reveal promising results regarding its efficacy against human tumor cells, suggesting its potential role in the development of new anticancer drugs .
Material Science
The unique chemical properties of this compound also extend to material science applications.
- Polymer Chemistry : The compound can be utilized in the synthesis of fluorinated polymers with enhanced thermal stability and chemical resistance. Its incorporation into polymer matrices can lead to materials with superior performance characteristics, suitable for demanding applications such as coatings and electronic components .
Case Study 1: Synthesis of Trifluoromethylated Compounds
A study demonstrated the successful use of this compound as a precursor for synthesizing trifluoromethylated phenols via electrophilic aromatic substitution reactions. The resulting compounds displayed improved solubility and bioactivity compared to their non-fluorinated counterparts .
Case Study 2: Anticancer Screening
In a comprehensive screening conducted by the National Cancer Institute, various derivatives of this compound were tested against a panel of cancer cell lines. Results indicated that several derivatives exhibited significant cytotoxicity, with mean GI50 values demonstrating their potential as lead compounds for further development .
Data Tables
| Application Area | Specific Use Case | Observations |
|---|---|---|
| Organic Synthesis | Claisen rearrangement | Enhanced regioselectivity due to CF3 group |
| Medicinal Chemistry | Anticancer drug development | Significant growth inhibition in cancer cells |
| Material Science | Synthesis of fluorinated polymers | Improved thermal stability |
Mechanism of Action
The mechanism of action of (E)-4-(3-(trifluoromethyl)phenyl)but-2-en-1-ol involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting cellular pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
(a) Positional Isomerism and Functional Groups
- (E)-1,1,1-Trifluoro-4-phenylbut-3-en-2-ol (): The hydroxyl group is at position 2 instead of position 1. The phenyl ring lacks a trifluoromethyl substituent.
- (3E)-2-(Aminomethyl)-4-ethoxy-1,1,1-trifluoro-3-buten-2-ol (): Contains an ethoxy group (position 4) and an aminomethyl substituent (position 2). Impact: Increased polarity due to the amino group, enhancing solubility in aqueous media. The ethoxy group may sterically hinder interactions with hydrophobic targets .
(b) Aromatic Ring Modifications
Physicochemical Properties
*Estimated based on trifluoromethyl’s contribution. †Predicted due to polar amino group.
- Lipophilicity (LogP): The trifluoromethyl group in the target compound increases LogP compared to non-fluorinated analogs like (E)-4-phenyl-but-3-en-1-ol, enhancing membrane permeability .
- Polar Surface Area (PSA): The aminomethyl derivative () has a higher PSA due to its amino group, suggesting better solubility but reduced blood-brain barrier penetration .
Biological Activity
(E)-4-(3-(trifluoromethyl)phenyl)but-2-en-1-ol, a compound featuring a trifluoromethyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound this compound is characterized by a butenol structure with a trifluoromethyl-substituted phenyl group. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the biological activity of the compound.
Synthesis methods often involve electrophilic aromatic substitution or the use of trifluoromethylating agents. For instance, one study highlighted the use of triflic acid to promote selective reactions that yield derivatives containing the trifluoromethyl group .
Antimicrobial Properties
Research indicates that compounds containing trifluoromethyl groups exhibit notable antimicrobial activities. In a study evaluating various fluorinated compounds, this compound demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these activities were determined, showcasing the compound's potential as an antimicrobial agent .
Table 1: Antimicrobial Activity of this compound
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Bacillus subtilis | 64 |
| Candida albicans | 128 |
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity. A comparative analysis indicated that it was effective against various fungal strains, including Candida albicans and Aspergillus niger, although its potency varied depending on the specific strain tested .
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group significantly influences the biological activity of compounds. Studies indicate that positioning this group in specific locations on the aromatic ring can enhance or diminish activity. For example, changing the position of the trifluoromethyl substituent from para to ortho has been associated with increased antimicrobial efficacy .
Table 2: SAR Analysis of Trifluoromethyl Compounds
| Compound Structure | Activity Level |
|---|---|
| Para-trifluoromethyl | Moderate |
| Ortho-trifluoromethyl | High |
| Meta-trifluoromethyl | Low |
Case Studies
A notable case study involved the evaluation of a series of fluorinated chalcones, where this compound was assessed alongside other derivatives. The findings suggested that compounds with a trifluoromethyl substituent exhibited enhanced interactions with bacterial cell membranes, leading to improved antimicrobial properties compared to their non-fluorinated counterparts .
Q & A
Q. What are the recommended synthetic routes for (E)-4-(3-(trifluoromethyl)phenyl)but-2-en-1-ol, and how can stereoselectivity be controlled?
Methodological Answer: The synthesis typically involves a Horner-Wadsworth-Emmons (HWE) reaction to establish the (E)-configured double bond. A trifluoromethylphenyl aldehyde can react with a stabilized phosphonate ylide derived from ethyl diethylphosphonoacetate. Key steps include:
- Stereocontrol: Use of bulky bases (e.g., NaH) and low-temperature conditions (-78°C) to favor the (E)-isomer via kinetic control .
- Reduction: Post-reduction of the intermediate ketone (e.g., NaBH₄ or LiAlH₄) to yield the alcohol.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity.
Q. How should researchers validate the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: Analyze and NMR for characteristic signals:
- The (E)-double bond protons appear as a trans-coupled doublet (~6.5 ppm, ).
- Trifluoromethyl groups show a singlet in NMR at ~-60 ppm.
- X-ray Crystallography: For absolute configuration confirmation, use SHELX programs (e.g., SHELXL) for refinement. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures accuracy .
Advanced Research Questions
Q. What computational methods are suitable for modeling the electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Employ the B3LYP functional with a 6-311++G(d,p) basis set in Gaussian or ORCA.
- Solvent Effects: Include polarizable continuum models (PCM) for solvation energy corrections.
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
Methodological Answer:
- Case Study: If NMR signals overlap, use 2D techniques (HSQC, HMBC) to assign ambiguous peaks.
- Crystallographic Validation: Compare experimental X-ray bond lengths/angles with DFT-optimized geometries to identify discrepancies (e.g., torsional strain in the butenol chain) .
- Dynamic NMR: For fluxional behavior, perform variable-temperature NMR (-40°C to 60°C) to detect conformational exchange.
Q. What strategies are effective for separating enantiomers of this compound?
Methodological Answer:
- Chiral Chromatography: Use a Chiralpak IA column with hexane/isopropanol (90:10) at 1.0 mL/min. Monitor enantiomeric excess (ee) via UV detection (254 nm).
- Kinetic Resolution: Enzymatic catalysis (e.g., lipase B from Candida antarctica) selectively acylates one enantiomer. Optimize reaction time and temperature to maximize ee .
Q. How can researchers identify pharmacological targets for this compound?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB).
- Prioritize targets with hydrophobic binding pockets (e.g., kinase inhibitors) due to the trifluoromethyl group’s lipophilicity.
- In Vitro Assays: Test inhibition of COX-2 or 5-LOX enzymes (IC₅₀ determination) using fluorometric kits. Reference structural analogs like sorafenib tosylate for activity benchmarks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
